N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide is a synthetic organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the nitrogen atom of the thiazolidine ring and a carboxamide group at the 4-position of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide typically involves the reaction of 3,4-dimethylaniline with thiazolidine-4-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the thiazolidine ring. Commonly used reagents include hydrochloric acid or sodium hydroxide. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and diabetes.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-1,3-thiazolidine-4-carboxamide
- N-(3,5-dimethylphenyl)-1,3-thiazolidine-4-carboxamide
- N-(3,4-dimethylphenyl)-1,3-thiazolidine-2-carboxamide
Uniqueness
N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring and the carboxamide group at the 4-position of the thiazolidine ring
Properties
Molecular Formula |
C12H16N2OS |
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Molecular Weight |
236.34 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C12H16N2OS/c1-8-3-4-10(5-9(8)2)14-12(15)11-6-16-7-13-11/h3-5,11,13H,6-7H2,1-2H3,(H,14,15) |
InChI Key |
GNSYAICODWDDRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CSCN2)C |
Origin of Product |
United States |
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